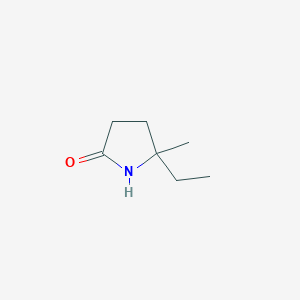

5-Ethyl-5-methylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

5-ethyl-5-methylpyrrolidin-2-one |

InChI |

InChI=1S/C7H13NO/c1-3-7(2)5-4-6(9)8-7/h3-5H2,1-2H3,(H,8,9) |

InChI Key |

ONPSGGXNIQWLNW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC(=O)N1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Ethyl 5 Methylpyrrolidin 2 One

Stereoselective and Enantioselective Synthesis Routes to 5-Ethyl-5-methylpyrrolidin-2-one

The creation of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is a cornerstone of modern pharmaceutical and materials science. For a molecule like this compound, which contains a chiral center at the 5-position, controlling the stereochemical outcome of its synthesis is of paramount importance. This is achieved through stereoselective and enantioselective routes that yield a high proportion of the desired enantiomer.

Asymmetric Catalysis in the Formation of Chiral this compound

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While direct asymmetric catalytic routes to this compound are not extensively documented, the synthesis of analogous chiral 5-substituted pyrrolidinones, such as 5-methylpyrrolidin-2-one (B85660), provides a clear blueprint. A prominent strategy is the asymmetric reductive amination of levulinic acid or its esters. mdpi.com

In this approach, a ruthenium catalyst paired with a chiral phosphine (B1218219) ligand, such as BINAP or SEGPHOS, can facilitate the enantioselective hydrogenation of an intermediate imine, formed from the reaction of the keto-acid with an amine source. mdpi.com The choice of the chiral ligand is critical, as it creates a chiral environment around the metal center, dictating the facial selectivity of the hydride attack and thus determining the stereochemistry of the final product. mdpi.com For instance, ruthenium-catalyzed direct asymmetric reductive amination of levulinic acid has been shown to produce chiral 5-methylpyrrolidin-2-one with high enantioselectivity. mdpi.com

Table 1: Examples of Asymmetric Catalysis for Chiral Pyrrolidinone Synthesis

| Precursor | Catalyst System | Chiral Ligand | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Levulinic Acid | Ruthenium Complex | Chiral Phosphine Ligands | Chiral 5-methylpyrrolidin-2-one | High |

Data compiled from studies on analogous compounds. mdpi.com

Biocatalytic Approaches for Enantiopure this compound

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For producing enantiopure pyrrolidinones, enzymes like transaminases and alcohol dehydrogenases are particularly effective. mdpi.comnih.gov These reactions are prized for their mild conditions (often at room temperature and neutral pH) and exceptional enantioselectivity. mdpi.com

A well-documented biocatalytic route to chiral 5-methylpyrrolidin-2-one involves a one-pot, two-step cascade starting from a levulinate ester. mdpi.com This process can utilize different transaminases to produce either the (R)- or (S)-enantiomer with outstanding purity. mdpi.com For example, transaminases such as ATA-237 and TA-P1-G06 have demonstrated excellent activity and selectivity, achieving isolated yields of 75-80% and an enantiomeric excess greater than 99% for (S)-5-methylpyrrolidin-2-one. mdpi.com Another approach uses an engineered threonine dehydrogenase (TtherAmDH) for the reductive amination of levulinic acid, yielding (S)-4-aminovaleric acid which cyclizes to the desired enantiopure lactam. mdpi.com

Table 2: Biocatalytic Synthesis of Enantiopure (S)-5-methylpyrrolidin-2-one

| Enzyme | Substrate | Key Features | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Transaminase (e.g., ATA-237) | Levulinate Ester | One-pot, two-step cascade | 75-80% | >99% |

Data derived from research on the synthesis of 5-methylpyrrolidin-2-one. mdpi.com

Chiral Auxiliary-Mediated Synthesis of this compound Derivatives

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed, leaving the desired chiral product. wikipedia.org This method is a robust and reliable strategy for asymmetric synthesis. wikipedia.org

For the synthesis of chiral 5-substituted pyrrolidin-2-ones, a chiral succinimide (B58015) can be employed as a precursor. In one reported methodology for 5-arylmethylpyrrolidin-2-ones, a chiral succinimide is reacted with a Grignard reagent. researchgate.net The resulting intermediate undergoes a stereoselective hydrogenation, where the existing chirality from the auxiliary directs the approach of the hydrogen. researchgate.net The final steps involve the removal of the chiral auxiliary to yield the enantiomerically enriched pyrrolidinone. researchgate.net Common auxiliaries used in asymmetric synthesis include oxazolidinones and pseudoephedrine. wikipedia.org

Novel Catalytic Systems and Methodologies for this compound Synthesis

The development of new catalysts and reaction methodologies is driven by the need for more efficient, sustainable, and cost-effective chemical production. Research into pyrrolidinone synthesis reflects these goals, with significant advances in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis for Pyrrolidinone Formation

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. rsc.org This often allows for milder reaction conditions and high selectivity due to the well-defined nature of the active catalytic species. researchgate.net

The synthesis of pyrrolidinones from levulinic acid and aromatic amines can be achieved using homogeneous catalysts like dicobalt octacarbonyl (Co₂(CO)₈) under hydrosilylation conditions. organic-chemistry.org Another example, though for a different derivative, is the industrial synthesis of N-vinyl pyrrolidone (NVP), which has traditionally used a homogeneous potassium pyrrolidone salt as the catalyst in its reaction with acetylene. rsc.orgrsc.org Recent studies in this area have focused on understanding the mechanism of catalyst deactivation by water and developing more robust systems, for instance, by using specific solvents to enhance the concentration of reactants in the liquid phase and improve catalyst performance. rsc.orgresearchgate.net

Heterogeneous Catalysis in the Production of this compound

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, such as a solid catalyst in a liquid or gas phase reaction. mdpi.com This approach is highly favored in industrial processes due to the ease of separating the catalyst from the product mixture, allowing for catalyst recycling and continuous operation. mdpi.comresearchgate.net

The production of 5-methylpyrrolidin-2-one from biomass-derived levulinic acid is a classic example of a reaction employing heterogeneous catalysis. mdpi.com The process typically involves reductive amination, where levulinic acid reacts with an amine source (like ammonia) in the presence of a metal catalyst and a reducing agent (like hydrogen gas). mdpi.comresearchgate.net A variety of solid catalysts have been developed for this transformation.

Table 3: Heterogeneous Catalysts for 5-Methylpyrrolidin-2-one Synthesis

| Catalyst | Support | Key Features | Product Yield |

|---|---|---|---|

| Raney Nickel | None | High pressure (40-90 atm) and temperature (130-160 °C) | 80-90% |

| Nickel Phosphide (B1233454) (Ni₂P) | Silica (B1680970) (SiO₂) | Used in flow reactor with H₂ | Excellent yields |

| Platinum (Pt) | Carbon Nitride (g-C₃N₄) | High selectivity in continuous flow | High |

Data sourced from studies on the catalytic conversion of levulinic acid and its esters. mdpi.comresearchgate.net

Early methods utilized Raney nickel catalysts, which provided high yields but required harsh conditions. mdpi.com More recent research has focused on developing more advanced catalysts, including supported non-noble metals like nickel phosphide on silica (Ni₂P/SiO₂) and copper phosphide (Cu₃P), which offer excellent yields and improved stability. researchgate.net These systems are often used in continuous flow reactors, representing a move towards more sustainable and efficient manufacturing processes. researchgate.net

Organocatalysis in the Synthesis of this compound

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a complementary approach to traditional metal-based catalysis. acs.org The use of small, chiral organic molecules to catalyze reactions provides a route to enantiomerically enriched products, which is of paramount importance in medicinal chemistry. The pyrrolidinone ring is a privileged motif in many organocatalysts, often derived from proline. nih.govbeilstein-journals.org

While direct organocatalytic synthesis of this compound is not extensively documented, the principles can be applied through analogous reactions. For instance, proline and its derivatives are known to catalyze aldol (B89426) and Michael reactions effectively. mdpi.com A hypothetical organocatalytic route to a precursor of this compound could involve the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, guided by a chiral pyrrolidine-based catalyst to establish the desired stereochemistry. The resulting intermediate could then be cyclized to form the target lactam.

Key features of organocatalysis in pyrrolidinone synthesis include:

Enantioselectivity: The use of chiral organocatalysts, such as those derived from proline or other chiral amines, can induce high levels of enantioselectivity. nih.govcore.ac.uk

Mild Reaction Conditions: Organocatalytic reactions often proceed under mild conditions, avoiding the need for harsh reagents or extreme temperatures. beilstein-journals.org

Metal-Free: This approach avoids the use of potentially toxic and expensive heavy metals, aligning with green chemistry principles. nih.gov

| Catalyst Type | Reaction | Key Advantage |

| Proline derivatives | Aldol, Mannich, Michael reactions | Readily available, well-studied, provides high enantioselectivity. mdpi.com |

| Diarylprolinol silyl (B83357) ethers | Various asymmetric transformations | Highly efficient and versatile for a wide range of reactions. beilstein-journals.org |

| Pyrrolidine-based peptides | Aldol reactions | Can create a defined binding pocket for enhanced stereocontrol. mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free and Catalyst-Free Reaction Conditions

The ideal green reaction avoids solvents and catalysts altogether, minimizing waste and simplifying purification. youtube.com For pyrrolidinone synthesis, thermal cyclization of γ-amino acids is a potential solvent-free and catalyst-free approach. Heating a suitable γ-amino acid precursor to this compound would lead to intramolecular condensation with the elimination of water, directly forming the lactam ring. While this method is simple, it may require high temperatures.

Utilization of Sustainable Starting Materials for this compound (e.g., Biomass-Derived Feedstocks)

The use of renewable resources is a cornerstone of green chemistry. Levulinic acid, a platform chemical readily produced from the acid-catalyzed degradation of C6 sugars found in lignocellulosic biomass, is a key starting material for γ-valerolactone and other valuable chemicals. nih.govresearchgate.netresearchgate.net The synthesis of N-substituted-5-methyl-2-pyrrolidones from ethyl levulinate (an ester of levulinic acid) has been demonstrated. researchgate.net A plausible green route to this compound could start from a biomass-derived precursor that is chemically modified to introduce the ethyl group before cyclization. For example, derivatives of levulinic acid could be subjected to reductive amination and subsequent cyclization to yield the desired pyrrolidinone. researchgate.net

Potential Biomass-Derived Precursors:

Levulinic Acid: Can be converted to various intermediates suitable for pyrrolidinone synthesis. nih.govrsc.org

5-Hydroxymethylfurfural (HMF): A versatile platform chemical derived from sugars that can be converted to levulinic acid. researchgate.net

Energy-Efficient Synthesis Protocols (e.g., Ultrasound, Microwave-Assisted)

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate chemical reactions, often leading to higher yields and cleaner product profiles. nih.govnih.gov

Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. youtube.comyoutube.com This method has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds.

Ultrasound-Assisted Synthesis: Sonication uses the energy of sound waves to induce cavitation, creating localized hot spots with extreme temperatures and pressures. This can enhance reaction rates and yields. nih.gov Ultrasound has been used for the one-pot synthesis of various heterocycles under mild conditions. nih.gov

| Energy Source | Typical Reaction Time Reduction | Key Benefit |

| Microwave | Hours to Minutes | Rapid, uniform heating, higher yields. youtube.com |

| Ultrasound | Significant rate enhancement | Mild conditions, improved mass transfer. nih.gov |

Flow Chemistry and Continuous Processing Techniques for this compound Synthesis

Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers numerous advantages, including enhanced safety, better process control, and easier scalability. nih.govnih.gov For the synthesis of this compound, a multi-step sequence could be designed in a continuous flow setup. For example, the formation of a γ-amino ester followed by its cyclization could be performed in sequential reactors without the need to isolate the intermediate. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity.

Multicomponent Reaction (MCR) Strategies for Pyrrolidinone Formation

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov MCRs are highly convergent and atom-economical, making them attractive for building complex molecular scaffolds like pyrrolidinones. nih.gov While a specific MCR for this compound is not explicitly described, related strategies for substituted pyrrolidinones exist. For example, variations of the Ugi or Passerini reactions, which are powerful isonitrile-based MCRs, could potentially be adapted. nih.gov A catalytic multicomponent reaction involving an aniline, an aldehyde, and a dienophile has been used to synthesize cis-4,5-disubstituted pyrrolidinones, highlighting the potential of MCRs in this area. thieme-connect.com

Chemical Reactivity and Transformation Studies of 5 Ethyl 5 Methylpyrrolidin 2 One

Investigations into the Reactivity of the Pyrrolidinone Ring System of 5-Ethyl-5-methylpyrrolidin-2-one

The pyrrolidinone ring, a five-membered lactam, is a robust heterocyclic system. However, under certain conditions, it can undergo reactions that lead to ring-opening. The stability of the ring in compounds like this compound is influenced by the steric hindrance provided by the gem-dialkyl substituents at the C5 position, which can affect the rate of reactions such as hydrolysis compared to unsubstituted or monosubstituted pyrrolidinones.

Ring-opening reactions of pyrrolidines and their derivatives can be achieved through various methods, including oxidative cleavage. rsc.org These processes often involve the initial formation of an N-acyliminium ion intermediate, which is then susceptible to nucleophilic attack, leading to the cleavage of a C-N bond. rsc.orgacs.org While specific studies on the ring-opening of this compound are not extensively documented, the principles governing the reactivity of related cyclic amines and lactams are applicable. For instance, the hydrolysis of the amide bond is a key ring-opening reaction, though it typically requires harsh conditions (acid or base catalysis and heat) due to the resonance stabilization of the amide group.

The presence of the two alkyl groups at the C5 position can also influence the regioselectivity of certain reactions. For example, in reactions involving the formation of an adjacent radical or cation, the substitution pattern can direct subsequent rearrangements or eliminations.

Stereochemical Outcomes and Diastereoselective Control in Reactions Involving this compound

Since this compound possesses a chiral center at the C5 position (assuming it is not present as a racemic mixture), its reactions can exhibit stereochemical outcomes. The synthesis of substituted pyrrolidines with high diastereoselectivity is a significant area of research. researchgate.netnih.gov For instance, the reduction of enamines derived from pyroglutamic acid provides a versatile route to 2,5-disubstituted pyrrolidines with a high degree of regio- and diastereoselectivity. nih.gov

In reactions involving a chiral pyrrolidinone, the existing stereocenter can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. This is a fundamental principle in asymmetric synthesis. nih.gov For example, the alkylation of chiral pyrrolidinone enolates is a well-studied transformation where the stereochemistry of the product is controlled by the chiral auxiliary. nih.gov

Computational studies on related systems have shown that torsional effects can be responsible for the observed diastereoselectivity in the alkylation of chiral heterocycles. iisc.ac.in The stereochemical course of reactions can be influenced by the matching and mismatching of the chiral auxiliary and the stereogenic center in the electrophile. thieme.de Although specific data for this compound is limited, it is expected that its chiral nature would play a crucial role in directing the stereochemical outcome of its reactions, a principle that is fundamental in the synthesis of enantiopure compounds. thieme.de

Derivatization Strategies for Functionalizing this compound

The functionalization of this compound can be achieved at several positions: the nitrogen atom, the carbonyl group, and the alkyl side chains.

N-Alkylation and Acylation Reactions of this compound

The nitrogen atom of the pyrrolidinone ring is a common site for functionalization. N-alkylation can be achieved using various alkylating agents, often in the presence of a base to deprotonate the amide nitrogen. For related N-alkyl-5-methyl-2-pyrrolidones, reductive amination of ethyl levulinate with alkylamines over a heterogeneous catalyst is an effective synthetic method. nih.gov Solid-liquid phase transfer catalysis has also been employed for the N-alkylation of β-enaminoesters derived from pyroglutamic acid.

N-acylation of pyrrolidinones can be accomplished using acylating agents such as acid chlorides or anhydrides. These reactions introduce an acyl group onto the nitrogen atom, forming an N-acylpyrrolidinone. The choice of base can be crucial in controlling the chemoselectivity of such reactions in related N-acylpyrrole systems. In some cases, N-acylbenzotriazoles have been used as efficient acylating agents for amines.

A novel strategy for alkylation involves the activation of amides with triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine, which induces the migration of the alkyl group from the amide nitrogen to the pyridine (B92270) nitrogen, creating a reactive pyridinium (B92312) salt intermediate. This method could potentially be applied to N-alkylated derivatives of this compound for further transformations.

Reactions at the Carbonyl Group of this compound

The carbonyl group of the lactam is another key site for reactivity. Reduction of the carbonyl group is a common transformation. Depending on the reducing agent and reaction conditions, the carbonyl can be reduced to a methylene (B1212753) group (deoxygenation) or to a hydroxyl group. The reduction of lactams to the corresponding cyclic amines is a well-established transformation.

Reactions with organometallic reagents such as Grignard reagents can also target the carbonyl group. While Grignard reagents typically add twice to esters to form tertiary alcohols, their reaction with amides can be more complex. The initial addition to the carbonyl group would form a tetrahedral intermediate. The outcome of this reaction would depend on the stability of this intermediate and the reaction conditions.

The reactivity of carbonyl compounds with reagents like urea (B33335) has been systematically studied, highlighting that at least two carbonyl groups in close proximity are often needed for a stable reaction, which is not the case for a simple lactam like this compound.

Selective Functionalization of the Alkyl Side Chains of this compound

Selective functionalization of the ethyl and methyl side chains of this compound presents a significant challenge due to the relative inertness of C-H bonds. However, advances in C-H functionalization methodologies offer potential routes.

Radical reactions are a plausible approach for functionalizing the alkyl side chains. For instance, radical halogenation could introduce a halogen atom onto one of the side chains, which could then be further elaborated. The selectivity of such a reaction would depend on the relative stability of the potential radical intermediates (tertiary > secondary > primary).

Enzymatic C-H amidation using engineered cytochrome P450 enzymes has emerged as a powerful tool for the site-selective synthesis of various lactams. While not yet applied to this compound, this approach demonstrates the potential for highly selective functionalization of C-H bonds in complex molecules. Rhodium-catalyzed C-H insertion reactions of diazoacetamides are another strategy for constructing β-lactams via intramolecular C-H functionalization. These advanced methods highlight potential future directions for the selective modification of the alkyl side chains of this compound.

Mechanistic Investigations of Reactions Involving this compound and Its Analogues

Understanding the mechanisms of reactions involving pyrrolidinones is crucial for controlling their outcomes. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide valuable insights.

For the synthesis of N-alkyl-5-methyl-2-pyrrolidones via reductive amination, the mechanism involves the initial formation of an imine or enamine from the reaction of a ketone (derived from ethyl levulinate) and a primary amine, followed by catalytic hydrogenation. nih.gov

In the context of ring-opening reactions, the formation of an N-acyliminium ion is a key mechanistic feature. acs.org These intermediates are highly electrophilic and can be trapped by various nucleophiles. The mechanism of oxidation of related N-protected pyrrolidines often proceeds through such intermediates. acs.org

The mechanism of N-acylation typically involves the nucleophilic attack of the deprotonated amide nitrogen on the acylating agent. For more complex rearrangements, such as the anionic Fries rearrangement of N-acylpyrroles, the mechanism involves a directed metallation followed by intramolecular acyl transfer.

Computational studies have been employed to investigate the reaction of N-methyl-2-pyrrolidinone with carbon disulfide, revealing a high activation energy and highlighting the important role of the α-hydrogen atom in the reaction. Such studies are invaluable for understanding reaction pathways that are difficult to probe experimentally.

The mechanism of Grignard reagent addition to carbonyls involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. For lactams, the initial adduct could potentially eliminate the magnesium alkoxide to regenerate a ketone-like intermediate, which could then react further.

Data Tables

Table 1: Examples of Derivatization Reactions of Pyrrolidinone Systems

| Reaction Type | Substrate/Analogue | Reagents & Conditions | Product Type | Reference(s) |

| N-Alkylation | Pyroglutamic acid derivative | Alkyl halide, phase transfer catalyst | N-alkylated β-enaminoester | |

| N-Alkylation | Ethyl levulinate | Alkylamine, H₂, Ni₂P/SiO₂ catalyst | N-alkyl-5-methyl-2-pyrrolidone | nih.gov |

| N-Acylation | Pyrrole | Benzoyl chloride, [Bmim][PF₆] | N-benzoylpyrrole | |

| Carbonyl Reduction | Lactam | Metal hydride (e.g., LiAlH₄) | Cyclic amine | |

| Ring-Opening | N-protected pyrrolidine (B122466) | (PhIO)n, TMSN₃ | α-azido amide | acs.org |

Table 2: Mechanistic Insights from Studies on Pyrrolidinone Analogues

| Reaction Studied | Key Intermediate/Pathway | Method of Investigation | Reference(s) |

| N-Alkylation of Amides | Pyridinium salt | Experimental | |

| Oxidation of N-protected Pyrrolidines | N-acyliminium ion | Experimental | acs.org |

| Reaction with Carbon Disulfide | Tetratomic ring transition state | DFT calculations | |

| Anionic Fries Rearrangement | Directed metallation, intramolecular acyl transfer | Experimental |

Advanced Spectroscopic and Structural Elucidation Research on 5 Ethyl 5 Methylpyrrolidin 2 One

Conformational Analysis of 5-Ethyl-5-methylpyrrolidin-2-one using High-Resolution Spectroscopy

High-resolution spectroscopic methods are indispensable for probing the conformational landscape of flexible molecules like this compound. These techniques can distinguish between different spatial arrangements of the ethyl and methyl groups relative to the pyrrolidinone ring and provide insights into the energy barriers between these conformations.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral this compound

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration and solution-state conformation of chiral molecules. wikipedia.orgbruker.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com Since enantiomers have mirror-image structures, they exhibit VCD spectra that are equal in magnitude but opposite in sign. bruker.com

For a chiral molecule like this compound, VCD spectroscopy can be used to:

Determine the Absolute Configuration: By comparing the experimental VCD spectrum with the theoretically calculated spectra for the (R) and (S) enantiomers, the absolute configuration of a synthesized or isolated sample can be unambiguously assigned. wikipedia.org

Analyze Conformational Equilibria: The pyrrolidinone ring can adopt various puckered conformations, and the ethyl group can rotate around the C-C bond. Each of these stable conformers will have a unique VCD spectrum. The experimentally observed spectrum is a population-weighted average of the spectra of all contributing conformers. By analyzing the VCD spectrum, often with the aid of computational modeling, the relative populations of these conformers in solution can be determined.

A hypothetical VCD study of this compound would involve recording the experimental spectrum and then performing quantum chemical calculations (typically using Density Functional Theory, DFT) to predict the VCD spectra for the low-energy conformers of both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra would confirm the absolute configuration and provide detailed information about its preferred conformation in solution.

Table 1: Representative Vibrational Frequencies and VCD Signatures for a Chiral Lactam

| Vibrational Mode | Frequency (cm⁻¹) | Expected VCD Sign (+/-) for (R)-enantiomer | Expected VCD Sign (+/-) for (S)-enantiomer |

| N-H Stretch | ~3400 | + | - |

| C=O Stretch | ~1680 | - | + |

| CH₂ Bend | ~1450 | + | - |

| Ring Deformation | ~1300 | - | + |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental VCD data for this compound is not publicly available.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., NOESY, ROESY) for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. rsc.org While standard 1D NMR (¹H and ¹³C) provides information about the chemical environment of atoms, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide through-space correlations between protons that are close to each other, which is crucial for stereochemical assignment. rsc.org

For this compound, these techniques would be invaluable:

Stereochemical Assignment: NOESY or ROESY experiments can reveal the relative orientation of the ethyl and methyl groups. For instance, a NOE correlation between the protons of the methyl group and specific protons on the pyrrolidinone ring would help to define the stereochemistry at the C5 position.

Conformational Dynamics: By analyzing the intensities of NOE cross-peaks, information about the distances between protons can be obtained. This data can be used to build and validate molecular models of the predominant conformations in solution. Temperature-dependent NMR studies can also provide insights into the energy barriers for conformational changes.

A study on N-substituted piperidine (B6355638) and pyrrolidine (B122466) derivatives demonstrated the power of correlating experimental and computed NMR data to understand conformational preferences, including the role of weak hydrogen bonds. researchgate.net A similar approach for this compound would involve a detailed analysis of its NMR spectra in conjunction with computational modeling to derive a comprehensive picture of its structure and dynamics in solution. researchgate.net

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~177 |

| C3 (CH₂) | ~2.3 | ~35 |

| C4 (CH₂) | ~1.9 | ~20 |

| C5 (C) | - | ~60 |

| C5-CH₃ | ~1.2 | ~25 |

| C5-CH₂CH₃ | ~1.6 (CH₂) | ~32 (CH₂) |

| C5-CH₂CH₃ | ~0.9 (CH₃) | ~8 (CH₃) |

| N-H | ~7.5 | - |

Note: This data is representative and estimated based on known chemical shifts for similar pyrrolidinone structures. Actual experimental values may vary.

X-ray Crystallography of this compound and Its Complexes/Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. malvernpanalytical.com By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. malvernpanalytical.com

An X-ray crystal structure of this compound would provide definitive proof of:

Molecular Connectivity and Stereochemistry: The exact bonding arrangement and the absolute configuration of the chiral center would be unequivocally established.

Conformation in the Solid State: The puckering of the pyrrolidinone ring and the orientation of the ethyl and methyl substituents in the crystal lattice would be revealed.

Intermolecular Interactions: The way the molecules pack in the crystal, including any hydrogen bonding involving the amide N-H and C=O groups, would be elucidated. This information is crucial for understanding the physical properties of the solid material.

While a crystal structure for this compound itself is not publicly available, studies on related lactam derivatives demonstrate the utility of this technique. iastate.eduresearchgate.net For example, the crystal structure of a cyclopentanepyridinone derivative confirmed the lactam tautomeric form and revealed details of intramolecular hydrogen bonding. acs.org

Table 3: Representative Crystallographic Data for a Pyrrolidinone Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 12.67 |

| C=O Bond Length (Å) | 1.23 |

| N-C(ring) Bond Length (Å) | 1.46 |

Note: This table presents example data from a published crystal structure of a related lactam to illustrate the type of information obtained from X-ray crystallography.

Gas-Phase Spectroscopic Investigations of this compound

Gas-phase studies allow for the investigation of the intrinsic properties of a molecule, free from the influence of solvent or crystal packing forces. nih.goviastate.edu Techniques such as microwave spectroscopy or gas-phase electron diffraction can provide highly accurate structural information.

A gas-phase investigation of this compound could focus on:

Intrinsic Conformational Preferences: By studying the isolated molecule, it is possible to determine the lowest energy conformation and the relative energies of other conformers without the complications of intermolecular interactions.

Rotational Barriers: The energy barriers to rotation of the ethyl and methyl groups can be precisely determined.

Vibrational Frequencies: Gas-phase infrared spectroscopy provides vibrational frequencies that can be directly compared with theoretical calculations at a high level of accuracy.

Theoretical studies on linear and cyclic amides in the gas phase have provided valuable insights into their structural and energetic properties, which are important for understanding their behavior in different environments. nih.govacs.org Similar computational and experimental gas-phase studies on this compound would complement solution and solid-state data to provide a complete picture of its molecular structure and dynamics.

Chiroptical Properties and Their Relation to the Structure of this compound

Chiroptical properties arise from the differential interaction of chiral molecules with left and right circularly polarized light. taylorfrancis.comcas.cz These properties are exquisitely sensitive to the three-dimensional structure of the molecule. The primary chiroptical techniques include Electronic Circular Dichroism (ECD), which probes electronic transitions, and the aforementioned Vibrational Circular Dichroism (VCD).

The chiroptical properties of this compound are directly linked to its structure:

The Lactam Chromophore: The amide group (-C(O)NH-) in the pyrrolidinone ring is the primary chromophore responsible for the chiroptical signals in the UV region (for ECD) and the IR region (for VCD).

Influence of Substituents: The chiral arrangement of the ethyl and methyl groups around the lactam chromophore induces the chiroptical response. The magnitude and sign of the Cotton effects in the ECD and VCD spectra are determined by the precise geometry of the molecule.

Conformational Dependence: As different conformers have different spatial arrangements of atoms, they will have distinct chiroptical spectra. Therefore, the measured spectrum is a reflection of the conformational population at a given temperature and in a specific solvent.

Investigations into the relationship between the structure and chiroptical properties of other chiral lactams have shown that theoretical calculations are essential for interpreting the spectra and relating them to specific structural features. nih.gov A thorough study of the chiroptical properties of this compound would provide a powerful, non-destructive method for confirming its stereochemistry and analyzing its conformational behavior in solution.

Computational and Theoretical Investigations of 5 Ethyl 5 Methylpyrrolidin 2 One

Density Functional Theory (DFT) Studies on the Electronic Structure and Reactivity Descriptors of 5-Ethyl-5-methylpyrrolidin-2-one

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and compute key electronic and reactivity parameters. ijrar.org

The electronic structure analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net For pyrrolidinone derivatives, the HOMO is often localized around the nitrogen atom and the carbonyl group, while the LUMO is typically centered on the carbonyl carbon.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These descriptors quantify the chemical behavior of the molecule.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Formula | Description | Predicted Value |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | ~ -6.8 eV |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | ~ 0.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | ~ 7.3 eV |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron | ~ 6.8 eV |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added | ~ -0.5 eV |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | ~ 3.65 eV |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity | ~ 0.137 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself | ~ 3.15 eV |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons | ~ 1.36 eV |

Note: The values presented are hypothetical, based on typical results for similar heterocyclic compounds, and serve to illustrate the output of DFT calculations.

These theoretical calculations provide a quantitative framework for understanding the molecule's reactivity in various chemical environments. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions of this compound

While DFT provides insights into the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions in different environments, such as in solution. nih.govnih.gov

For this compound, an MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and calculating the forces between all atoms using a classical force field (like AMBER or GROMOS). The simulation tracks the trajectory of each atom over time (from nanoseconds to microseconds), revealing the molecule's preferred shapes and orientations. mdpi.com

Key analyses from MD simulations include:

Conformational Analysis : The pyrrolidinone ring can adopt various puckered conformations (e.g., envelope, twist). The ethyl and methyl groups at the C5 position can also rotate. MD simulations can map the potential energy surface to identify the most stable, low-energy conformations and the energy barriers between them. mdpi.com

Intermolecular Interactions : In a solvent, the simulation can reveal how solvent molecules arrange around the solute. For this compound, this would highlight hydrogen bonding between the carbonyl oxygen and water molecules, as well as hydrophobic interactions involving the alkyl groups.

Dynamical Properties : Properties like the root-mean-square deviation (RMSD) and radius of gyration (Rg) can be calculated to quantify the molecule's structural stability and compactness over the simulation time. researchgate.net

Table 2: Parameters and Insights from a Hypothetical MD Simulation of this compound in Water

| Parameter | Method | Information Gained |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

| Force Field | GROMOS54a7 | Defines the potential energy and forces governing atomic interactions. |

| RMSD Analysis | Calculation over time | Reveals the stability of the molecule's backbone and identifies major conformational shifts. researchgate.net |

| Radial Distribution Function (RDF) | g(r) for water around carbonyl O | Shows the probability of finding water molecules at a specific distance, quantifying hydrogen bond strength and structure. |

| Dihedral Angle Analysis | Monitoring of key torsions | Identifies preferred rotational states (rotamers) of the ethyl group. |

These simulations are invaluable for understanding how the molecule behaves in a realistic biological or chemical system, which is critical for applications in materials science and drug design. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters for this compound

Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. ijrar.orgresearchgate.net

NMR Spectroscopy : Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts. Comparing these with experimental spectra helps in the precise assignment of each peak. ache-pub.org.rs For instance, the calculation would confirm the chemical shift of the carbonyl carbon (C2) to be significantly downfield.

Vibrational (IR and Raman) Spectroscopy : The same DFT calculations used for geometry optimization also yield vibrational frequencies and intensities. researchgate.net These correspond to the peaks in Infrared (IR) and Raman spectra. A characteristic and strong absorption band predicted for this compound would be the C=O stretching vibration, typically appearing around 1680-1720 cm⁻¹. Calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental results. researchgate.net

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound

| Nucleus/Group | Experimental Shift/Frequency (Illustrative) | Calculated Shift/Frequency (Illustrative) | Technique |

| C2 (Carbonyl) | ~175 ppm | ~174.5 ppm | ¹³C NMR |

| C5 (Quaternary) | ~60 ppm | ~59.8 ppm | ¹³C NMR |

| N-H Proton | ~7.5 ppm | ~7.4 ppm | ¹H NMR |

| C=O Stretch | ~1695 cm⁻¹ | ~1710 cm⁻¹ (unscaled) | FT-IR |

| N-H Bend | ~1550 cm⁻¹ | ~1565 cm⁻¹ (unscaled) | FT-IR |

This synergy between theoretical prediction and experimental measurement is a powerful approach for structural elucidation. ache-pub.org.rs

Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry can be used to explore the mechanisms of chemical reactions, including the synthesis or degradation of this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathway from reactants to products.

A key application is the study of transition states (TS), which are the high-energy structures that exist at the peak of the energy barrier between reactants and products. Using methods like Synchronous Transit-Guided Quasi-Newton (STQN), researchers can locate the precise geometry of a transition state. Calculating the energy of this TS allows for the determination of the activation energy (Ea) of the reaction, which is directly related to the reaction rate.

For example, a plausible synthesis of this compound could involve the intramolecular cyclization of an amino acid derivative. Computational studies could:

Model the reactant, potential intermediates, and the final product.

Search for the transition state structure for the ring-closing step.

Calculate the activation energy to predict the feasibility of the reaction under different conditions.

Investigate the effect of catalysts by modeling their interaction with the reactant and transition state, showing how they lower the activation energy.

These computational investigations provide a molecular-level understanding of reaction mechanisms that is often difficult to obtain through experimental means alone. researchgate.netrsc.org

In Silico Design and Prediction of Novel this compound Derivatives

Building on the foundational understanding from DFT and MD studies, computational methods can be used to design novel derivatives of this compound with tailored properties. This in silico (computer-based) approach accelerates the discovery of new molecules for specific applications, such as pharmaceuticals or functional materials. nih.govbeilstein-journals.org

The process typically involves:

Scaffold Modification : Starting with the this compound core, new functional groups are added or existing ones are modified at various positions (e.g., on the nitrogen, or by replacing the ethyl/methyl groups).

Property Prediction : For each newly designed molecule, a suite of computational tools is used to predict key properties. This can include Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity or other properties. nih.gov

Screening and Filtering : The designed derivatives are screened based on the predicted properties. For drug design, this involves predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to filter out candidates with poor pharmacokinetic profiles or potential toxicity. nih.gov

Molecular Docking : If the goal is to design a molecule that binds to a specific biological target (e.g., an enzyme), molecular docking simulations are used to predict the binding pose and affinity of the designed derivatives within the target's active site. nih.gov

Table 4: Illustrative In Silico Screening of Hypothetical this compound Derivatives

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Toxicity Risk |

| Parent Molecule | - | -5.2 | High | Low |

| Derivative 1 | N-benzyl group | -6.8 | Moderate | Low |

| Derivative 2 | 5-(p-fluorophenyl) group | -7.5 | High | Low |

| Derivative 3 | N-acetyl group | -5.5 | High | Low |

| Derivative 4 | 5-(2-hydroxyethyl) group | -6.1 | High | Very Low |

Note: This table is a hypothetical example of a computational screening workflow. Binding affinity might be predicted for a specific protein target.

This in silico design and screening cycle allows researchers to prioritize a small number of the most promising candidates for chemical synthesis and experimental testing, saving significant time and resources. nih.govnih.gov

Applications of 5 Ethyl 5 Methylpyrrolidin 2 One in Advanced Organic Synthesis and Materials Science

5-Ethyl-5-methylpyrrolidin-2-one as a Chiral Building Block in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are crucial for this purpose. mdpi.comwiley.com this compound, possessing a stereocenter at the C5 position, presents itself as a valuable chiral synthon.

The asymmetric synthesis of derivatives of 5-methylpyrrolidin-2-one (B85660) has been a subject of significant research. mdpi.com For instance, the asymmetric reduction of levulinic acid and its esters can lead to optically active γ-valerolactone, a precursor to chiral pyrrolidinones. mdpi.com While direct asymmetric synthesis of this compound is a specific area of ongoing research, the established principles of asymmetric synthesis using similar pyrrolidinone structures provide a strong foundation for its application. rsc.orgnih.gov The presence of both an ethyl and a methyl group at the C5 position offers unique steric and electronic properties that can be exploited in diastereoselective reactions, allowing for the construction of complex molecular architectures with high levels of stereocontrol.

Table 1: Examples of Asymmetric Synthesis Utilizing Pyrrolidinone Scaffolds

| Precursor | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| Levulinic acid ethyl ester | Ru(COOCH3)2/S-BINAP | γ-valerolactone | 99% | mdpi.com |

| Levulinic acid | Engineered enzyme | (S)-5-methylpyrrolidin-2-one | 99% | mdpi.com |

| 2,5-hexanedione | Baker's yeast | (2R,5R)-2,5-hexanediol | >98% | nih.gov |

Utilization of this compound in Ligand Design for Catalysis

Chiral ligands are essential components of many catalytic systems used in asymmetric synthesis. The pyrrolidine (B122466) ring is a common motif in a variety of successful chiral ligands. nih.gov The C2-symmetric 2,5-disubstituted pyrrolidines, for example, have been widely used as chiral auxiliaries and have been instrumental in the development of organocatalysis. nih.gov

Derivatives of this compound can be envisioned as precursors to novel chiral ligands. The nitrogen atom of the lactam can be functionalized, and the stereocenter at C5 can induce chirality in the resulting metal complex or organocatalyst. The specific steric bulk provided by the ethyl and methyl groups can influence the coordination geometry around a metal center, thereby affecting the enantioselectivity of the catalyzed reaction. Research in this area would involve the synthesis of various ligand architectures incorporating the this compound core and evaluating their performance in a range of asymmetric transformations, such as hydrogenations, cycloadditions, and cross-coupling reactions.

Polymerization Studies Involving this compound Derivatives

The development of new polymers with tailored properties is a constant endeavor in materials science. Lactams are known to undergo ring-opening polymerization to produce polyamides. While N-methyl-2-pyrrolidone (NMP) is a well-known monomer, the polymerization of its substituted derivatives, such as those of this compound, is a less explored area with potential for creating novel materials.

The presence of the ethyl and methyl groups on the pyrrolidinone ring would be expected to influence the polymerization process and the properties of the resulting polymer. These substituents could affect the polymer's thermal stability, solubility, and mechanical properties. For instance, the increased steric hindrance might lead to polymers with lower crystallinity and potentially different degradation profiles. Research in this field would involve investigating the conditions for the ring-opening polymerization of this compound derivatives and characterizing the physical and chemical properties of the resulting polyamides.

Role of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized structures. The lactam group in this compound, with its hydrogen bond donor and acceptor capabilities, can participate in self-assembly processes.

The specific arrangement of the ethyl and methyl groups can direct the formation of distinct supramolecular architectures. These groups can influence the packing of the molecules in the solid state and their aggregation behavior in solution. By modifying the substituents on the pyrrolidinone ring, it may be possible to control the formation of specific supramolecular structures, such as tapes, sheets, or more complex three-dimensional networks. These organized assemblies could have potential applications in areas like crystal engineering, gel formation, and the development of responsive materials.

This compound as a Scaffold for Complex Chemical Entity Synthesis (Excluding Pharmaceutical Efficacy)

The pyrrolidine ring is a prevalent structural motif in a vast array of natural products and complex organic molecules. nih.gov As a substituted lactam, this compound serves as a versatile starting point for the synthesis of more intricate chemical entities. nih.gov Its inherent functionality allows for a variety of chemical transformations.

The carbonyl group can be reduced or converted to other functional groups, and the nitrogen atom can be alkylated or acylated. The stereocenter at C5 can be used to direct the stereochemical outcome of subsequent reactions. This makes this compound a valuable scaffold for building complex molecular frameworks that could find applications in various fields of chemistry, apart from direct pharmaceutical use. mdpi.com For example, it could be used in the synthesis of novel materials, molecular probes, or as a key intermediate in the total synthesis of complex target molecules. nih.gov

Exploration of this compound as a Chemical Substitute in Industrial Processes (e.g., NMP Alternatives)

N-methyl-2-pyrrolidone (NMP) is a widely used industrial solvent due to its excellent solvency power and high boiling point. researchgate.net However, due to its classification as a reproductive toxicant, there is a significant effort to find safer alternatives. researchgate.neteuropa.eu Pyrrolidinone derivatives are being investigated as potential replacements for NMP. researchgate.netgoogle.com

This compound, being a pyrrolidinone, shares some structural similarity with NMP. Its physical properties, such as boiling point, polarity, and solvency, would need to be thoroughly evaluated to determine its suitability as a replacement in specific applications. The presence of the additional alkyl groups could potentially reduce its toxicity profile compared to NMP. Research in this area would involve comparing the performance of this compound with NMP in various industrial processes, such as in polymer processing, paint stripping, and specialty coatings, while also conducting comprehensive toxicological studies. researchgate.netyoutube.com

Table 2: Comparison of Properties of NMP and Potential Replacements

| Compound | Boiling Point (°C) | Key Features | Reference |

| N-Methyl-2-pyrrolidone (NMP) | 202 | Effective solvent, but reprotoxic | researchgate.neteuropa.eu |

| N-Ethyl-2-pyrrolidone (NEP) | 212 | Similar properties to NMP, also listed as reprotoxic | google.com |

| 1,5-Dimethylpyrrolidin-2-one | - | Investigated as a replacement for NMP | google.com |

| N-n-butylpyrrolidone | - | Considered a less toxic alternative to NMP | google.comresearchgate.net |

| Cyrene™ (Dihydrolevoglucosenone) | 227 | Bio-based, low toxicity alternative | researchgate.netyoutube.com |

Analytical Methodologies for the Quantitative and Stereochemical Analysis of 5 Ethyl 5 Methylpyrrolidin 2 One in Research Contexts

Chiral Chromatography for Enantiomeric Purity Determination of 5-Ethyl-5-methylpyrrolidin-2-one

The determination of enantiomeric purity is a critical aspect of quality control for chiral compounds like this compound. chromatographyonline.com Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as a primary technique for separating and quantifying the enantiomers of this compound. chromatographyonline.comlibretexts.org

Chiral HPLC methods often utilize chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with the enantiomers. chromatographyonline.com Polysaccharide-based CSPs are widely used for their broad applicability in separating a diverse range of chiral molecules. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. chromatographyonline.com The choice of mobile phase, which can be either normal-phase or reversed-phase, significantly influences the separation efficiency. chromatographyonline.com

Similarly, chiral GC can be employed for the enantiomeric resolution of volatile compounds. This can be achieved by using a chiral stationary phase or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. libretexts.org The resulting peak areas in the chromatogram correspond to the relative amounts of each enantiomer, allowing for the calculation of enantiomeric purity. chromatographyonline.com

Table 1: Comparison of Chiral Chromatography Techniques for Enantiomeric Purity

| Feature | Chiral HPLC | Chiral GC |

| Principle | Differential interaction with a chiral stationary phase. | Separation based on volatility and interaction with a chiral stationary phase or after derivatization. |

| Analytes | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds or their derivatives. |

| Stationary Phases | Polysaccharide derivatives, cyclodextrins, proteins, etc. | Cyclodextrin derivatives, chiral polysiloxanes. |

| Derivatization | Often not required. | May be necessary to increase volatility and improve separation. |

Advanced Hyphenated Techniques for Reaction Monitoring and Product Profiling

Advanced hyphenated techniques, which couple a separation method with a detection method, are indispensable for monitoring chemical reactions and profiling products in the synthesis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools in this context, providing both qualitative and quantitative information. mdpi.com

GC-MS/MS combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. mdpi.com This technique is particularly useful for identifying and quantifying volatile intermediates and byproducts in a reaction mixture. scielo.br The use of tandem mass spectrometry (MS/MS) enhances selectivity by reducing matrix interference and providing structural information through fragmentation patterns. mdpi.com

LC-MS/MS is a versatile technique suitable for analyzing a broader range of compounds, including those that are non-volatile or thermally labile. mdpi.comnih.gov It is widely used for monitoring the progress of a reaction by measuring the disappearance of reactants and the appearance of products over time. farmaciajournal.com The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace-level impurities and the comprehensive profiling of the product mixture. farmaciajournal.com The choice between GC-MS/MS and LC-MS/MS often depends on the volatility and thermal stability of the analytes of interest. nih.govnih.gov

Table 2: Application of Hyphenated Techniques in the Analysis of this compound Synthesis

| Technique | Application | Advantages | Limitations |

| GC-MS/MS | Monitoring of volatile reactants and byproducts. Identification of unknown impurities. | High resolution, sensitive for volatile compounds. | Requires derivatization for non-volatile compounds. |

| LC-MS/MS | Real-time reaction monitoring. Profiling of the final product and non-volatile impurities. | Broad applicability, high sensitivity and selectivity. | Can be affected by matrix effects. nih.gov |

Spectrophotometric and Electrochemical Methods for Advanced Detection and Characterization

Beyond chromatographic techniques, spectrophotometric and electrochemical methods offer alternative and complementary approaches for the advanced detection and characterization of this compound and related lactam structures.

Spectrophotometric methods , while not providing the detailed structural information of mass spectrometry, can be valuable for quantitative analysis, especially in well-defined systems. These methods are typically based on the principle of light absorption by the analyte at a specific wavelength. While the pyrrolidinone ring itself may not have a strong chromophore, derivatization reactions can be employed to introduce a chromophoric or fluorophoric tag, enabling sensitive detection.

Electrochemical methods present a sensitive and often low-cost alternative for the detection of electroactive compounds. nih.gov The lactam ring in this compound can be susceptible to electrochemical oxidation or reduction under specific conditions. rawdatalibrary.netacs.org Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the electrochemical behavior of the compound and develop quantitative analytical methods. nih.govunits.it The development of chemically modified electrodes, such as those incorporating conductive polymers or nanoparticles, can enhance the sensitivity and selectivity of the detection. units.itresearchgate.net These methods are particularly promising for applications requiring rapid and portable analysis.

Table 3: Overview of Spectrophotometric and Electrochemical Methods

| Method Type | Principle | Potential Applications for this compound |

| Spectrophotometry | Measurement of light absorption. | Quantitative analysis after derivatization to introduce a chromophore. |

| Electrochemical Methods (e.g., Voltammetry) | Measurement of current response to an applied potential. | Direct detection and quantification based on the electrochemical activity of the lactam ring. nih.govacs.org |

Environmental Fate and Degradation Studies of 5 Ethyl 5 Methylpyrrolidin 2 One Mechanistic Academic Focus

Photochemical Degradation Pathways of 5-Ethyl-5-methylpyrrolidin-2-one

A thorough search of scientific databases and literature reveals no specific studies on the photochemical degradation pathways of this compound. While research has been conducted on the photodegradation of other pyrrolidone derivatives, such as N-methyl-2-pyrrolidone (NMP), these findings cannot be directly extrapolated to this compound. The presence of the ethyl and an additional methyl group at the 5-position of the pyrrolidinone ring is expected to influence the molecule's electronic properties and reactivity towards photochemically generated reactive species, such as hydroxyl radicals.

For instance, studies on NMP have shown that its degradation can be enhanced by UV radiation in the presence of a photocatalyst like titanium dioxide (TiO2) or by advanced oxidation processes involving UV and persulfate (PMS). researchgate.netnih.gov These processes lead to the generation of highly reactive radicals that attack the NMP molecule. However, the specific sites of attack and the resulting degradation products for this compound would likely differ due to the influence of the alkyl substituents. Without dedicated experimental data, any proposed photochemical degradation pathway for this compound would be purely speculative.

Biodegradation Mechanisms of this compound by Microorganisms

There is a notable absence of published research specifically investigating the biodegradation mechanisms of this compound by microorganisms. While the biodegradation of NMP has been documented, with various bacterial strains identified as capable of utilizing it as a carbon and nitrogen source, this information is not directly applicable to this compound. inchem.org

The enzymatic machinery of microorganisms responsible for the breakdown of NMP may not be effective against the more sterically hindered structure of this compound. The ethyl and methyl groups at the 5-position could impede the binding of the molecule to the active sites of enzymes that initiate the degradation of the pyrrolidinone ring. General principles of microbial degradation suggest that the process often begins with enzymatic attack, such as hydrolysis or oxidation, to open the ring or modify functional groups. wikipedia.org However, without specific studies on this compound, the susceptibility of this compound to microbial degradation and the potential metabolic pathways remain unknown.

Advanced Oxidation Processes for the Chemical Transformation of this compound

Advanced Oxidation Processes (AOPs) are known to be effective in the degradation of a wide range of organic pollutants. nih.gov These processes generate highly reactive species, primarily hydroxyl radicals, which can non-selectively oxidize organic compounds. While AOPs, such as UV/H2O2, Fenton, and ozonation-based processes, have been successfully applied to degrade NMP, there is no specific research available on their application to this compound.

The effectiveness of AOPs for the transformation of this compound would depend on various factors, including the specific AOP system used, reaction conditions (e.g., pH, temperature, oxidant concentration), and the inherent reactivity of the target molecule. The presence of the C-C bonds of the ethyl and methyl groups at the 5-position could be susceptible to radical attack, potentially leading to different degradation intermediates compared to those formed from NMP. Without experimental investigation, it is not possible to detail the specific chemical transformations, kinetics, or degradation products that would result from the application of AOPs to this compound.

Despite the importance of understanding the environmental fate of industrial chemicals, there is a clear gap in the scientific literature regarding the degradation of this compound. No specific studies on its photochemical degradation, biodegradation by microorganisms, or transformation via advanced oxidation processes have been identified. While research on the related compound N-methyl-2-pyrrolidone provides some context, the structural differences are significant enough to preclude direct extrapolation of its environmental behavior. Therefore, dedicated research is necessary to elucidate the environmental persistence and degradation pathways of this compound to enable a comprehensive environmental risk assessment.

Emerging Research Directions and Future Perspectives for 5 Ethyl 5 Methylpyrrolidin 2 One

Integration of Artificial Intelligence and Machine Learning in 5-Ethyl-5-methylpyrrolidin-2-one Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from fundamental property prediction to complex synthesis planning. researchgate.netyoutube.com For this compound, these computational tools offer a powerful approach to accelerate discovery and development, overcoming limitations of traditional, labor-intensive experimental methods. iscientific.org

The integration of AI begins with the prediction of fundamental physicochemical and biological properties. By training ML models on large datasets of known molecules, it is possible to forecast characteristics of this compound with increasing accuracy. osti.govgu.se This includes predicting its solubility, viscosity, and thermal stability, which are crucial for its application as a solvent or reaction medium. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict its potential biological activities, such as its ability to act as an enzyme inhibitor or a central nervous system agent, guiding experimental screening efforts more efficiently. researchgate.netnih.gov

The table below illustrates potential AI/ML applications in the research of this compound, based on established methodologies in computational chemistry.

| AI/ML Application Area | Specific Task for this compound | Potential Impact |

| Property Prediction | Forecasting pKa, logP, boiling point, and toxicity. gu.se | Reduces the need for extensive experimental characterization. |

| Predicting bioactivity against specific targets (e.g., enzymes, receptors). researchgate.net | Accelerates drug discovery and functional chemical screening. | |

| Synthesis Planning | Retrosynthetic analysis to propose novel and efficient production routes. iscientific.org | Optimizes chemical synthesis, lowering costs and environmental impact. |

| Prediction of reaction conditions and yields for synthetic steps. | Enhances reproducibility and efficiency in the laboratory and industry. | |

| Generative Modeling | Designing novel derivatives with enhanced properties (e.g., improved bioavailability, higher thermal stability). | Creates new intellectual property and expands application scope. |

Sustainable and Circular Economy Approaches for this compound Production and Utilization

The chemical industry is undergoing a paradigm shift towards sustainability, driven by the need to reduce reliance on fossil fuels and minimize environmental impact. bath.ac.uk For this compound, this translates into developing green production methods and designing pathways for its inclusion in a circular economy.

Sustainable Production from Bio-based Feedstocks: Traditional synthesis of pyrrolidinones often relies on petrochemical-derived precursors. researchgate.net A key research direction is the development of synthetic routes from renewable, bio-based feedstocks. polymerexpert.bizfoundationfar.org Platform chemicals derived from biomass, such as levulinic acid (from lignocellulose) and glutamic acid, are promising starting materials for producing substituted pyrrolidinones. researchgate.netrsc.org For instance, the reductive amination of levulinic acid esters is an established green route to N-alkyl-5-methyl-2-pyrrolidones, a pathway that could be adapted for the synthesis of this compound. researchgate.net

The table below compares potential bio-based routes to conventional synthesis.

| Synthesis Approach | Feedstock | Key Transformation | Sustainability Advantage |

| Conventional | Petrochemical-based (e.g., from 1,4-butanediol) itwreagents.com | Multi-step synthesis involving fossil resources. | Established technology. |

| Bio-based Route 1 | Levulinic Acid (from C6 sugars) researchgate.net | Reductive amination and cyclization. | Utilizes renewable biomass, potentially lowering carbon footprint. |

| Bio-based Route 2 | Glutamic Acid (fermentation product) rsc.org | Reductive N-alkylation and decarboxylation. | Direct use of a bio-derived amino acid. |

Circular Economy Perspectives: A circular economy aims to eliminate waste and keep materials in use for as long as possible. jcchems.comrsc.org For this compound, this concept applies primarily to its potential use as a monomer for producing polyamides or other polymers. The pyrrolidinone ring is a lactam, a class of cyclic amides that can undergo ring-opening polymerization to form nylons. nih.gov

Future research will focus on designing polymers derived from this compound that are chemically recyclable. rsc.org This involves creating polymers that can be efficiently depolymerized back to the monomer, which can then be purified and re-polymerized, closing the loop. nih.govacs.org The development of novel catalysts for both polymerization and depolymerization is crucial to making this process energy-efficient and economically viable. researchgate.netrsc.org This strategy contrasts with traditional mechanical recycling, which often leads to a degradation of material properties. nih.govacs.org The growing market for recycled nylons in textiles and automotive parts highlights the economic potential of such circular models. openpr.com

Cross-Disciplinary Research Synergies Involving this compound in Chemical Sciences

The future of chemical research lies in breaking down traditional silos and fostering collaboration between different fields. This compound, with its versatile lactam structure, is a prime candidate for such cross-disciplinary exploration, bridging medicinal chemistry, materials science, and catalysis.

Medicinal Chemistry and Pharmacology: The pyrrolidinone scaffold is a "privileged pharmacophore," meaning it is a molecular framework that can bind to multiple biological targets. researchgate.netacs.org Derivatives have shown a wide range of biological activities, including anticancer and neuroprotective effects. For example, aliphatic pyrrolidinone derivatives are being investigated for their ability to penetrate the blood-brain barrier, making them attractive for developing drugs targeting the central nervous system. The specific ethyl and methyl substituents on this compound could be fine-tuned to optimize binding affinity, selectivity, and pharmacokinetic properties for specific protein targets, such as kinases or bromodomains. nih.gov

Materials Science and Polymer Chemistry: As a substituted lactam, this compound is a potential monomer for the synthesis of novel polyamides. The ethyl and methyl groups at the 5-position would influence the properties of the resulting polymer, such as its crystallinity, thermal stability, and solubility, creating materials with unique characteristics. Furthermore, its properties as a polar aprotic solvent with a relatively low molecular weight suggest its potential use in advanced material applications, such as in polymer processing, as a medium for nanoparticle synthesis, or as a component in drug delivery systems to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs). msesupplies.com

Catalysis and Green Chemistry: The synthesis of complex molecules, including pharmaceuticals and fine chemicals, often requires highly specific catalysts. This compound can be explored as a non-traditional, green solvent for catalytic reactions. Its polarity and ability to dissolve a wide range of organic and inorganic compounds could facilitate novel catalytic transformations. Research into its use as a reaction medium could lead to improved reaction rates, selectivities, and easier product separation, aligning with the principles of green chemistry. Recent advances in cobalt-catalyzed asymmetric synthesis of chiral lactams highlight the ongoing innovation in producing such structures with high stereoselectivity, which is crucial for their application in life sciences. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Ethyl-5-methylpyrrolidin-2-one, and what are their limitations?

- Methodological Answer : The synthesis of pyrrolidinone derivatives often involves cyclization of amino alcohols or esters. For example, silyl ether intermediates (e.g., compound 15 in ) can facilitate the formation of structurally similar 5-methylene-2-pyrrolones under controlled conditions. Esters (e.g., compounds 16 , 17 ) and protected amino acids (e.g., lysine derivatives) are viable precursors, but challenges arise with side reactions, such as the formation of complex mixtures when using unoptimized precursors like 3-amino-1-hydroxypropane . Key limitations include low yields due to competing pathways and the need for precise temperature/pH control.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety protocols emphasize minimizing dust formation, using personal protective equipment (PPE), and ensuring adequate ventilation. Environmental precautions include avoiding drain contamination and using closed containers for waste disposal. Dust suppression techniques (e.g., wet handling) and local exhaust ventilation are recommended, as outlined in safety data sheets for structurally related compounds like 5-Ethyl-2-methylpyridine .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, particularly for verifying substituent positions on the pyrrolidinone ring. High-Performance Liquid Chromatography (HPLC) with ammonium acetate buffer (pH 6.5) can assess purity, as demonstrated in pharmacopeial assays for heterocyclic compounds . Mass spectrometry (MS) further supports molecular weight validation and impurity profiling.

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation testing under stress conditions (e.g., heat, light, humidity). Monitor degradation products via HPLC-MS and compare against reference standards. For hygroscopic analogs, storage in desiccated environments at ≤4°C is advised to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from differences in reaction conditions (e.g., solvent polarity, catalyst load). Systematic replication studies with controlled variables (temperature, pH) are critical. For example, conflicting yields in cyclization reactions may require reevaluating precursor purity or intermediate stability using kinetic profiling .

Q. What experimental designs are optimal for studying surface interactions of this compound in heterogeneous systems?

- Methodological Answer : Utilize microspectroscopic imaging (e.g., AFM-IR) to analyze adsorption dynamics on model surfaces (e.g., silica, polymers). Controlled exposure experiments in environmental chambers can simulate indoor air interactions, as suggested in molecular adsorption studies for related heterocycles .